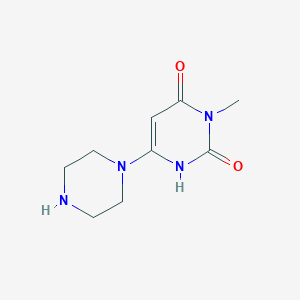
3-methyl-6-(piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione
Overview
Description
The description of a chemical compound typically includes its IUPAC name, common names, and structural formula. It may also include information about the class of compounds it belongs to and its relevance in various fields such as medicine, industry, or research.
Synthesis Analysis
Synthesis analysis involves detailing the methods used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions such as temperature and pressure. The yield and purity of the product are also important considerations.Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used. The analysis may also include the compound’s stereochemistry if applicable.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and conditions of the reaction. The mechanism of the reaction may also be studied.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. Its chemical properties, such as reactivity and acidity/basicity, are also analyzed.Scientific Research Applications
Chemical Synthesis and Derivatives
The compound 3-methyl-6-(piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is involved in various chemical syntheses, demonstrating its versatility in organic chemistry. For instance, the Mannich reactions of related pyrimidine derivatives with formaldehyde and different amines, including piperazine, yield aminomethyl-substituted pyrimidine derivatives. These reactions highlight the compound's reactivity and potential for creating structurally diverse molecules with potential biological activities (Meshcheryakova et al., 2014).
Crystal Structure and Bonding
The study of the crystal structure of related pyrimidine compounds reveals complex hydrogen bonding patterns, which are crucial for understanding the compound's interactions and stability. Such structural analyses contribute to the field of crystallography and molecular design, offering insights into how similar compounds may interact in biological systems or solid-state materials (Orozco et al., 2009).
Antimicrobial Applications
Synthesis of pyrimidine derivatives, including those structurally similar to 3-methyl-6-(piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione, has shown promising antimicrobial activities. These compounds have been evaluated against various bacterial and fungal strains, suggesting the potential of 3-methyl-6-(piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione derivatives in developing new antimicrobial agents (Vidule, 2011).
Anticancer Research
The compound and its derivatives have been explored for their antiproliferative activity against human cancer cell lines. This research indicates the compound's potential as a scaffold for developing anticancer agents, contributing to the ongoing search for novel chemotherapeutic options (Mallesha et al., 2012).
Luminescent Properties
Research into the luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituents, including compounds structurally related to 3-methyl-6-(piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione, offers potential applications in the development of optical materials and sensors. These studies contribute to the field of photophysics and photochemistry, expanding the utility of pyrimidine derivatives in technological applications (Gan et al., 2003).
Safety And Hazards
The compound’s toxicity and potential hazards are studied. This can include acute and chronic toxicity, carcinogenicity, and environmental impact. Safety measures for handling and disposal of the compound are also detailed.
Future Directions
Future directions could involve potential applications of the compound, areas for further research, and possible modifications to improve its properties or reduce its hazards.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound like “3-methyl-6-(piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione”, you may need to consult specialized chemical databases or scientific literature. If you have access to a university library, they can often help with this kind of research. Alternatively, you could reach out to researchers in the field for more information.
properties
IUPAC Name |
3-methyl-6-piperazin-1-yl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2/c1-12-8(14)6-7(11-9(12)15)13-4-2-10-3-5-13/h6,10H,2-5H2,1H3,(H,11,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBVVCJPZRPTIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-6-(piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



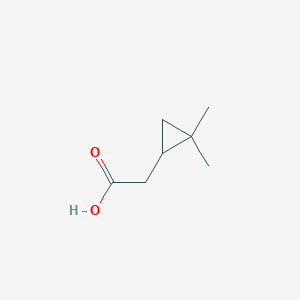
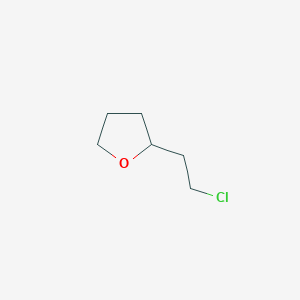
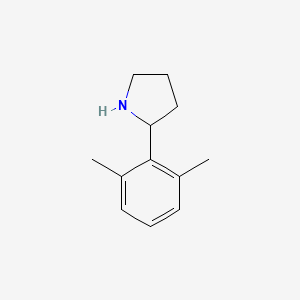
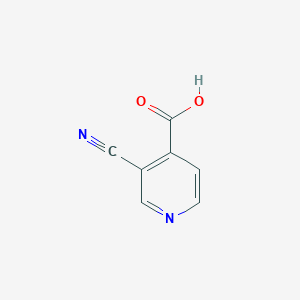
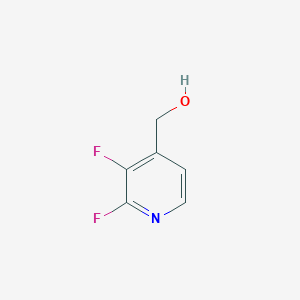

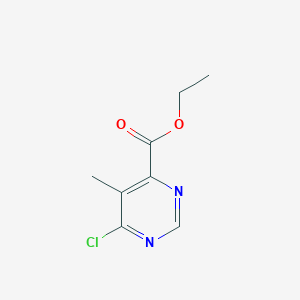
![2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B1455608.png)
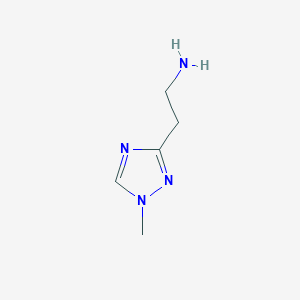
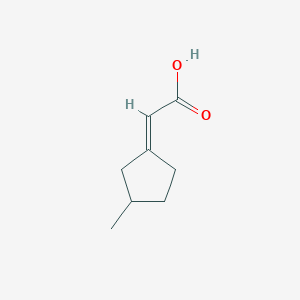
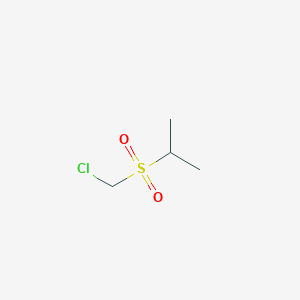


![[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1455622.png)